molecular formula C22H23NO2S B2608851 N,N-dibenzyl-3,4-dimethylbenzenesulfonamide CAS No. 428492-04-0

N,N-dibenzyl-3,4-dimethylbenzenesulfonamide

Cat. No. B2608851
M. Wt: 365.49
InChI Key: NHRFPXJEESKBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-3,4-dimethylbenzenesulfonamide is a chemical compound with the following properties:



  • Molecular Formula : C<sub>22</sub>H<sub>23</sub>NO<sub>4</sub>S

  • Molecular Weight : Approximately 397.49 g/mol

  • Chemical Structure : The compound consists of a central benzene ring with two benzyl groups and two dimethoxy groups attached, along with a sulfonamide functional group.



Molecular Structure Analysis

The molecular structure of N,N-dibenzyl-3,4-dimethylbenzenesulfonamide comprises the following components:



  • A central benzene ring.

  • Two benzyl groups (attached to different positions on the benzene ring).

  • Two dimethoxy groups (methoxy substituents at specific positions).

  • A sulfonamide functional group (SO<sub>2</sub>NH<sub>2</sub>).



Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. Potential reactions include:



  • Substitution Reactions : The benzyl and dimethoxy groups may undergo substitution reactions.

  • Acid-Base Reactions : The sulfonamide group can act as an acid or base.

  • Redox Reactions : The benzene ring may participate in oxidation or reduction processes.



Physical And Chemical Properties Analysis


  • Solubility : N,N-dibenzyl-3,4-dimethylbenzenesulfonamide is likely soluble in organic solvents due to its aromatic nature.

  • Melting Point : Experimental data on melting points are limited.

  • Boiling Point : Similarly, boiling points are not well-documented.


Safety And Hazards


  • Toxicity : As with any sulfonamide compound, caution is warranted. Researchers should handle it in a well-ventilated area and use appropriate protective gear.

  • Storage : Store the compound in a cool, dry place away from direct sunlight.

  • Disposal : Dispose of it according to local regulations for hazardous chemicals.


Future Directions

Given the scarcity of information, future research should focus on:



  • Synthetic Methods : Develop efficient synthetic routes.

  • Biological Activity : Investigate potential applications in medicine or materials science.

  • Structural Studies : Elucidate the compound’s crystal structure and conformation.


Please note that N,N-dibenzyl-3,4-dimethylbenzenesulfonamide is part of a collection of rare and unique chemicals, and analytical data may not be readily available. Researchers should verify product identity and purity independently1.


properties

IUPAC Name

N,N-dibenzyl-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S/c1-18-13-14-22(15-19(18)2)26(24,25)23(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRFPXJEESKBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-3,4-dimethylbenzenesulfonamide

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